molecular formula C20H19FN2O3S B2490295 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide CAS No. 896607-06-0

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide

Cat. No.: B2490295
CAS No.: 896607-06-0
M. Wt: 386.44
InChI Key: ASDFRGMRUWDYDE-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through electrophilic substitution reactions, and the final coupling with the dimethoxybenzamide moiety is achieved using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3,4-dimethoxybenzamide
  • N-(4-fluorophenyl)-3,5-dimethoxybenzamide
  • N-(4-fluorophenyl)-2,6-dimethoxybenzamide

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the dimethoxybenzamide moiety further enhances its potential for diverse applications, making it a valuable compound for scientific research.

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorophenyl group, a thiazole ring, and a benzamide moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN2OS
  • Molecular Weight : 326.39 g/mol
  • IUPAC Name : this compound

The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The thiazole ring and the fluorophenyl group are known to modulate enzymatic activity by binding to active sites on proteins, potentially inhibiting or activating their functions. This interaction can lead to various biological effects including anti-inflammatory and antitumor activities.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induces apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)10Inhibition of angiogenesis

These findings suggest that the compound may be effective against various types of cancer through different mechanisms.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

  • Antitumor Activity in Animal Models :
    In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The compound was administered at doses of 20 mg/kg body weight for four weeks.
  • In Vivo Antimicrobial Efficacy :
    A separate study demonstrated that the compound effectively reduced bacterial load in infected mice models when administered intraperitoneally at a dose of 10 mg/kg. The treatment led to a significant decrease in mortality rates compared to untreated controls.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-9-14(10-18(11-17)26-2)19(24)22-8-7-16-12-27-20(23-16)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDFRGMRUWDYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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